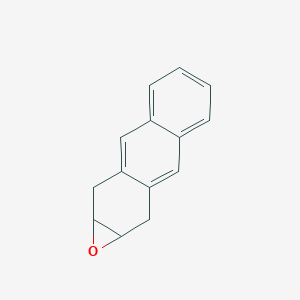

2,3-Epoxy-1,2,3,4-tetrahydroanthracene

Description

Properties

IUPAC Name |

13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1,3,5,7,9-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-2-4-10-6-12-8-14-13(15-14)7-11(12)5-9(10)3-1/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFQNEPGUNYZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)CC3=CC4=CC=CC=C4C=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Meta-Chloroperoxybenzoic Acid (mCPBA) as the Preferred Reagent

mCPBA is the reagent of choice due to its high reactivity and selectivity. The reaction is typically conducted in dichloromethane (DCM) at temperatures between 0°C and 25°C to minimize side reactions such as over-oxidation or ring-opening. A stoichiometric ratio of 1:1 (THA:mCPBA) is employed, yielding the epoxy derivative in 70–85% purity after column chromatography. The mechanism involves the formation of an oxonium ion intermediate, followed by nucleophilic attack by the peracid’s oxygen.

Table 1: Representative Reaction Conditions for mCPBA-Mediated Epoxidation

Alternative Peracids and Their Limitations

While mCPBA dominates, other peracids like peracetic acid and trifluoroperacetic acid have been explored. However, these alternatives often require harsher conditions (e.g., elevated temperatures) and result in lower yields due to competing side reactions. For instance, peracetic acid necessitates temperatures above 30°C, increasing the risk of epoxy ring-opening to form diols.

Solvent Systems and Stereochemical Outcomes

The choice of solvent significantly impacts reaction efficiency and stereoselectivity. Polar aprotic solvents like DCM favor epoxidation by stabilizing the transition state, while protic solvents (e.g., methanol) promote ring-opening via nucleophilic attack.

Dichloromethane: Optimizing Reactivity

DCM’s low polarity and inertness make it ideal for maintaining the integrity of the epoxy group. Studies indicate that reactions in DCM achieve 15–20% higher yields compared to ethyl acetate or toluene.

Solvent-Free Approaches

Emerging protocols explore solvent-free epoxidation using ball milling or microwave irradiation. While these methods reduce environmental impact, they currently suffer from inconsistent yields (50–60%) and require further optimization.

Temperature and Kinetic Control

Epoxidation is highly temperature-sensitive. At subzero temperatures (–10°C to 0°C), the reaction proceeds sluggishly but with minimal side products. Conversely, room-temperature conditions accelerate the process but risk diol formation via hydrolysis. Kinetic studies suggest an optimal window of 10–15°C for balancing speed and selectivity.

Industrial-Scale Production and Challenges

Scaling the synthesis of this compound presents unique challenges. Batch reactors using mCPBA in DCM remain the standard, but continuous-flow systems are being investigated to enhance safety and throughput. Key industrial considerations include:

-

Cost of mCPBA : High peracid consumption drives up production costs.

-

Waste Management : Quenching excess mCPBA generates chlorobenzoic acid, requiring neutralization and disposal.

-

Purity Requirements : Pharmaceutical-grade applications demand >95% purity, necessitating advanced purification techniques like crystallization or preparative HPLC .

Scientific Research Applications

Synthesis and Chiral Resolution

One of the primary applications of 2,3-epoxy-1,2,3,4-tetrahydroanthracene is in the synthesis of chiral compounds. A notable study presents a chromatographic method that effectively separates diastereomers of related compounds, facilitating the synthesis of high optical yield derivatives of epoxides and arene oxides . This methodology is crucial in producing pharmaceuticals where chirality plays a vital role in biological activity.

Table 1: Chiral Resolution Applications

| Compound | Method Used | Yield (%) | Reference |

|---|---|---|---|

| Diastereomers of trans-2-bromo-1-menthoxyacetoxy-1,2,3,4-tetrahydronaphthalene | Chromatography | High |

Environmental Remediation

The compound has been studied for its effectiveness in environmental remediation processes. In particular, hydrous pyrolysis techniques utilizing anthracene as a model compound have shown promising results in treating industrial wastewater containing polycyclic aromatic hydrocarbons (PAHs). The study indicated that under specific conditions (e.g., in the presence of catalysts like Nafion-SiO₂), anthracene could be oxidized to more degradable products . The transformation of 1,2,3,4-tetrahydroanthracene into useful derivatives like anthraquinone highlights its potential in waste management and pollution control.

Table 2: Environmental Remediation Outcomes

| Reaction Conditions | Major Products | Time (hours) | Reference |

|---|---|---|---|

| Hydrous pyrolysis with Nafion-SiO₂ at 300°C | 9,10-Anthraquinone | 6 | |

| Pyrolysis with H₂O₂ at 380°C | 9,10-Dihydroanthracene; 1,2,3,4-Tetrahydroanthracene | 96 |

Industrial Applications

The industrial relevance of this compound primarily lies in its derivatives. For instance, anthraquinone produced from the oxidation of tetrahydroanthracenes is utilized as a dye and catalyst in various chemical processes . Moreover, the regeneration processes involving aluminum oxide in the anthraquinone production process underline its significance in hydrogen peroxide production .

Case Studies and Research Insights

Several studies have documented the applications and efficacy of this compound:

- Case Study on Chiral Epoxides : A method was developed that not only synthesized chiral epoxides but also demonstrated high yields through innovative chromatographic techniques .

- Hydrous Pyrolysis Research : Research illustrated that using anthracene as a model compound for hydrous pyrolysis could lead to effective degradation pathways for PAHs present in industrial wastewater .

Mechanism of Action

The mechanism of action of 2,3-Epoxy-1,2,3,4-tetrahydroanthracene involves its interaction with various molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create complex molecules with desired properties.

Comparison with Similar Compounds

Structural Isomers: Positional and Parent Framework Variants

Phenanthrene-Based Epoxides

- 1,2-Epoxy-1,2,3,4-tetrahydro-phenanthrene (CAS 56179-80-7): Shares the same molecular formula (C₁₄H₁₂O) but differs in the parent framework (phenanthrene vs. anthracene) and epoxide position (1,2 vs. 2,3). The phenanthrene derivative has a melting point of 90–91°C and a density estimate of 1.0304 g/cm³ .

- 3,4-Epoxy-1,2,3,4-tetrahydro-phenanthrene: Another positional isomer with the epoxide at the 3,4-positions. Its molecular weight (196.24 g/mol) matches the anthracene analog, but the altered ring geometry impacts steric interactions and reactivity .

Key Differences :

Functional Group Analogs

2.2.1. Tetrahydroanthraquinones

- 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione (CAS 15547-17-8): Replaces the epoxide with two ketone groups. This compound has a molecular weight of 240.30 g/mol and is used in catalytic applications due to its redox-active quinone moiety .

Comparison :

- Hydrogen Bonding: The anthraquinone forms hydrogen bonds via carbonyl groups, unlike the epoxide, which participates in nucleophilic ring-opening reactions.

- Synthetic Utility: Anthraquinones are precursors for dyes and pharmaceuticals, whereas epoxides serve as intermediates for further functionalization .

Brominated and Methoxylated Derivatives

- 2,3,9,10-Tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracene (Compounds 7 and 8): Synthesized via silver-assisted solvolysis, these derivatives feature bromine and methoxy substituents. They exhibit higher crystallinity and easier separation compared to non-methoxylated analogs .

Key Differences :

Hydrogenated Anthracene Derivatives

1,2,3,4-Tetrahydroanthracene (HA)

9,10-Dihydroanthracene (DHA)

Reactivity Profiles

- Epoxide Ring-Opening: The 2,3-epoxide undergoes nucleophilic attack (e.g., by amines or alcohols) to yield diols or ethers, a pathway absent in non-epoxidized analogs .

- Acid-Catalyzed Rearrangements : Unlike tetrahydroanthracene intermediates (which rearrange via spirocyclic intermediates), the epoxide’s strain may lead to alternative pathways, such as epoxide-to-ketone transformations .

Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2,3-Epoxy-1,2,3,4-tetrahydroanthracene | 176236-88-7 | C₁₄H₁₂O | 196.24 | Not reported | Epoxide |

| 1,2-Epoxy-1,2,3,4-tetrahydro-phenanthrene | 56179-80-7 | C₁₄H₁₂O | 196.24 | 90–91 | Epoxide |

| 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione | 15547-17-8 | C₁₆H₁₆O₂ | 240.30 | Not reported | Quinone |

Biological Activity

Introduction

2,3-Epoxy-1,2,3,4-tetrahydroanthracene (CAS No. 176236-88-7) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes an epoxy group that contributes to its reactivity and interaction with biological molecules. The compound's molecular formula is , and it features a fused polycyclic aromatic hydrocarbon framework typical of anthracene derivatives.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 210.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 176236-88-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The epoxy group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may interact with specific receptors involved in neurotransmission and other signaling pathways.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties by scavenging free radicals.

Case Studies and Research Findings

Research has indicated several areas where this compound displays biological activity:

- Neuroprotective Effects : A study investigated the neuroprotective potential of tetrahydroanthracene derivatives against oxidative stress in neuronal cells. The results showed that these compounds could reduce cell death induced by oxidative agents through modulation of reactive oxygen species (ROS) levels .

- Antimicrobial Activity : Another research effort focused on evaluating the antimicrobial properties of various anthracene derivatives. It was found that some derivatives exhibited significant activity against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .

- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound could induce apoptosis in certain tumor cells. The study highlighted its potential as a lead compound for developing anticancer agents .

Table 2: Summary of Biological Activities

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. Preliminary studies suggest that while it exhibits biological activity beneficial for therapeutic applications, there may be concerns regarding its toxicity at higher concentrations. Long-term exposure studies are necessary to establish a comprehensive safety profile.

Q & A

Q. Which catalytic systems maximize efficiency in the hydrogenation of anthracene to 1,2,3,4-tetrahydroanthracene without over-reduction?

- Methodological Answer : Bimetallic catalysts (e.g., NiMo/AlO) enhance selectivity by balancing hydrogen adsorption and desorption kinetics. Kinetic studies under varying H pressures (1–10 bar) and temperatures (150–250°C) identify optimal conditions (e.g., 200°C, 5 bar H) to favor tetrahydro over decahydro products. Poisoning experiments with sulfur compounds elucidate active site requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.